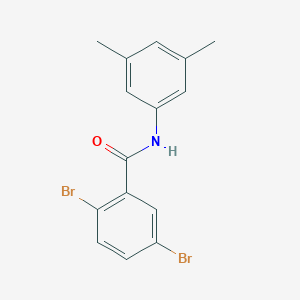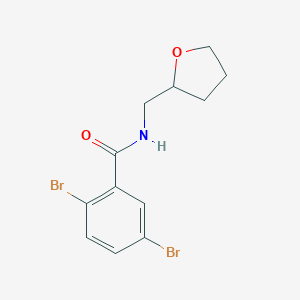![molecular formula C21H20N2O3S B309155 N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B309155.png)
N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide, also known as MpsB, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Applications De Recherche Scientifique
N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been found to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cell division. In inflammation research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been shown to reduce the production of inflammatory cytokines and alleviate symptoms associated with inflammation. In neurological disorder research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been studied for its potential to modulate neurotransmitter release and improve cognitive function.
Mécanisme D'action
The mechanism of action of N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide involves its ability to bind to specific enzymes and modulate their activity. In cancer research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been found to bind to tubulin, a protein involved in cell division, and inhibit its polymerization, thereby preventing cell division. In inflammation research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory cytokines. In neurological disorder research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been found to modulate the activity of neurotransmitter receptors, thereby affecting neurotransmitter release and synaptic transmission.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide depend on the specific enzyme or receptor that it targets. In cancer research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been found to induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and proliferation. In inflammation research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been shown to reduce the production of inflammatory cytokines and alleviate symptoms associated with inflammation. In neurological disorder research, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide has been found to improve cognitive function and modulate neurotransmitter release.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide in lab experiments is its specificity for certain enzymes and receptors, which allows for targeted modulation of their activity. Another advantage is its potential therapeutic applications in various diseases. However, one limitation is the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
For research on N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide include further exploration of its therapeutic potential in various diseases, identification of new targets for N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide, and development of more efficient synthesis methods. Additionally, research could focus on the potential side effects of N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide and ways to mitigate them. Overall, N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide shows promise as a potential therapeutic agent and warrants further investigation.
Méthodes De Synthèse
The synthesis of N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide involves a series of chemical reactions that result in the formation of the final product. The starting materials include 3-methylbenzoyl chloride, 2-methylbenzenesulfonamide, and potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMA). The final product is obtained through purification using techniques such as column chromatography or recrystallization.
Propriétés
Nom du produit |
N-(3-methylphenyl)-3-{[(2-methylphenyl)sulfonyl]amino}benzamide |
|---|---|
Formule moléculaire |
C21H20N2O3S |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
N-(3-methylphenyl)-3-[(2-methylphenyl)sulfonylamino]benzamide |
InChI |
InChI=1S/C21H20N2O3S/c1-15-7-5-10-18(13-15)22-21(24)17-9-6-11-19(14-17)23-27(25,26)20-12-4-3-8-16(20)2/h3-14,23H,1-2H3,(H,22,24) |
Clé InChI |
FAIQRNJAKYXMEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C |
SMILES canonique |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B309075.png)
![Ethyl 4-[(cyclohexylcarbonyl)oxy]-3-methoxybenzoate](/img/structure/B309078.png)
![4-chloro-3-[(cyclohexylcarbonyl)amino]-N-(3,5-dimethylphenyl)benzamide](/img/structure/B309079.png)


![2,5-dibromo-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B309084.png)




![4-chloro-N-(3,5-dimethylphenyl)-3-[(methylsulfonyl)amino]benzamide](/img/structure/B309092.png)
![Propyl 4-[(2-chlorobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B309095.png)